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molecular formula C11H15NO B1604074 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 535935-61-6

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1604074
M. Wt: 177.24 g/mol
InChI Key: XLTXOTBJARCSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 8-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (300 MHz, CDCl3) δ) 7.13, 6.73, 4.21, 3.87, 2.78-2.72, 1.88; HRMS (FAB) calcd for C11H15NO+H 178.1232, found 178.1232.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1C2CCCC([NH2:10])C=2C=C1.[CH3:11][O:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[C:21](=O)[CH2:20][CH2:19][CH2:18]2>>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[CH:21]([NH2:10])[CH2:20][CH2:19][CH2:18]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1CCCC2N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC=C2CCCC(C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2CCCC(C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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